molecular formula C11H14N2O3S B1468677 1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid CAS No. 1490021-41-4

1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1468677
CAS No.: 1490021-41-4
M. Wt: 254.31 g/mol
InChI Key: YSJWIEBOOXMMMK-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H14N2O3S and its molecular weight is 254.31 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound modulates the expression of genes related to these pathways, leading to altered cellular metabolism and function. For example, it can upregulate the expression of anti-inflammatory cytokines while downregulating pro-inflammatory cytokines, thereby reducing inflammation in cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme structure, affecting its activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperature or pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and detoxification . The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it exerts its biological effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and lipophilicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Properties

IUPAC Name

1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-6-9(17-7(2)12-6)10(14)13-4-3-8(5-13)11(15)16/h8H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJWIEBOOXMMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.